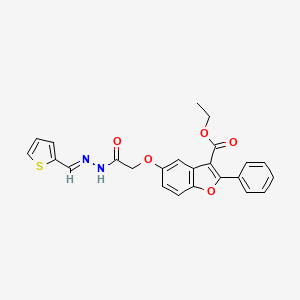

(E)-ethyl 5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)-2-phenylbenzofuran-3-carboxylate

Übersicht

Beschreibung

(E)-ethyl 5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)-2-phenylbenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C24H20N2O5S and its molecular weight is 448.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (E)-ethyl 5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)-2-phenylbenzofuran-3-carboxylate has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurodegenerative disease research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran core, an ethoxy group, and a thiophen-2-ylmethylene hydrazine moiety. These structural components are pivotal in determining its biological efficacy.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this specific compound. Benzofurans are known to exhibit cytotoxic effects against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.

- Mechanism of Action : The compound has been shown to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. It also affects cell cycle dynamics by arresting cells in the G2/M phase, primarily through inhibition of tubulin polymerization .

- In Vitro Studies : In vitro evaluations have demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), BxPC-3 (pancreatic cancer), and MOLT-4 (leukemia). For instance, compounds derived from similar scaffolds have shown IC50 values as low as 1.69 μM, indicating potent activity .

| Cell Line | IC50 Value (μM) | % Cell Survival at 10 μM |

|---|---|---|

| MCF-7 | 1.69 | 44.40 - 47.63 |

| BxPC-3 | 1.80 | 23.85 - 26.45 |

| MOLT-4 | 2.20 | 30.08 - 33.30 |

2. Neuroprotective Effects

Benzofuran derivatives have also been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism : These compounds may exert neuroprotective effects through antioxidant activities and inhibition of monoamine oxidase (MAO), which is implicated in neurodegeneration . The structure–activity relationship indicates that modifications at specific positions can enhance MAO-B selectivity, which is crucial for developing treatments for neurodegenerative disorders.

3. Antioxidant Activity

The antioxidant potential of this compound is significant, contributing to its protective effects against oxidative stress-related damage in cells.

- Research Findings : Studies have shown that benzofuran derivatives can scavenge free radicals and enhance cellular antioxidant defenses, thereby reducing cellular damage . This property is particularly beneficial in the context of diseases characterized by oxidative stress.

Case Studies

Several case studies have focused on related compounds with similar structural features:

- Hydrazone Derivatives : Research on hydrazone derivatives has revealed their potential as multi-target drugs for neurodegenerative diseases due to their selective MAO-B inhibitory activity and antioxidant properties .

- Benzofuran Analogues : A study on benzofuran analogues indicated their effectiveness against amyloid aggregation, a hallmark of Alzheimer's disease, suggesting a promising therapeutic avenue for cognitive disorders .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a benzofuran core, which is known for its biological activity, particularly as an anti-inflammatory and anticancer agent. The synthesis typically involves the reaction of ethyl 5-(2-hydrazinyl)benzofuran-3-carboxylate with thiophene derivatives under controlled conditions to yield the desired product. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (E)-ethyl 5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)-2-phenylbenzofuran-3-carboxylate can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Photovoltaic Materials

Benzofuran derivatives are being explored for their use in organic photovoltaics due to their favorable electronic properties. The incorporation of this compound into polymer matrices has shown promise in enhancing the efficiency of solar cells by improving charge transport and light absorption characteristics .

Sensor Development

The compound's unique electronic properties also make it suitable for development in sensor technologies, particularly for detecting environmental pollutants or biological markers. Its ability to undergo redox reactions can be harnessed in electrochemical sensors for sensitive detection applications .

Case Studies and Research Findings

Several studies have documented the synthesis and application of similar compounds:

Analyse Chemischer Reaktionen

Formation of the Benzofuran Core

The benzofuran skeleton is typically constructed via palladium-catalyzed dearomative arylation/oxidation reactions . For example, (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oximes react with iodobenzene under palladium catalysis to form substituted benzofuran derivatives . This method enables efficient coupling of aromatic rings with benzofuran moieties.

| Reaction Parameter | Details |

|---|---|

| Catalyst | Palladium (e.g., Pd(OAc)₂) |

| Reagents | Iodobenzene, base (e.g., NaHCO₃) |

| Solvent | DMF or THF |

| Temperature | 80–100°C |

Esterification of the Carboxylate Group

The ethyl ester moiety is introduced via Fischer esterification or acid chloride formation . For example, reaction of the carboxylic acid with ethanol in the presence of a strong acid (e.g., H₂SO₄) or conversion to an acid chloride (e.g., using SOCl₂) followed by esterification .

| Esterification Method | Advantages | Limitations |

|---|---|---|

| Fischer Esterification | Simple, no catalyst required | Requires excess alcohol, slow kinetics |

| Acid Chloride Route | Faster reaction | Toxic reagents (e.g., SOCl₂) |

Palladium-Catalyzed Dearomative Coupling

The palladium-mediated reaction involves dearomatization of the benzofuran oxime, enabling insertion of the aryl iodide. This step generates a new C-C bond at the benzo position, forming the substituted benzofuran structure .

Key Steps :

-

Oxime activation : The O-methyl oxime undergoes coordination with Pd(0), facilitating dearomatization.

-

Transmetallation : Exchange of iodide with the palladium center.

-

Re-aromatization : Regeneration of the benzofuran aromaticity.

Stability and Reactivity of the Hydrazine Group

The thiophen-2-ylmethylenehydrazinyl moiety exhibits moderate stability under neutral conditions but may degrade under extreme pH or temperature. Its reactivity can influence downstream reactions, such as further condensation or oxidation.

Metal-Free Cross-Coupling Alternatives

Electrochemical methods offer sustainable alternatives for C-C coupling. For example, phenols can directly couple with benzofurans under metal-free conditions using an undivided electrolysis cell . While not directly applied to the target compound, this approach highlights potential greener synthesis routes for benzofuran derivatives.

Research Findings and Trends

-

Efficiency : Palladium-catalyzed methods yield products in good to excellent yields (70–90%) under optimized conditions .

-

Selectivity : Dearomative coupling ensures regioselective C-C bond formation at the benzofuran position .

-

Scalability : Metal-free electrochemical methods are inherently safer and more sustainable for large-scale production .

-

Functional Group Tolerance : The hydrazine group’s stability allows sequential reactions without prior protection, though harsh conditions may require alternative strategies.

Eigenschaften

IUPAC Name |

ethyl 5-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethoxy]-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S/c1-2-29-24(28)22-19-13-17(30-15-21(27)26-25-14-18-9-6-12-32-18)10-11-20(19)31-23(22)16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,26,27)/b25-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAQVHBYWZGMQK-AFUMVMLFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NN=CC3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N/N=C/C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.